molecular formula C11H11NO B572031 1-(1-Methyl-1H-indol-7-yl)ethanone CAS No. 1337880-87-1

1-(1-Methyl-1H-indol-7-yl)ethanone

Cat. No.: B572031
CAS No.: 1337880-87-1
M. Wt: 173.215
InChI Key: XMJJWHPXKCRESE-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-7-yl)ethanone is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indol-7-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone under acidic conditions, leading to the formation of the indole core. The methylation at the 1-position can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indol-7-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Methyl-1H-indol-7-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indol-7-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-indol-3-yl)ethanone
  • 1-(1-Ethyl-1H-indol-3-yl)ethanone
  • 1-Acetylindole

Comparison: 1-(1-Methyl-1H-indol-7-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-(1-Methyl-1H-indol-3-yl)ethanone, the 7-position substitution may result in different electronic and steric effects, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

1-(1-methylindol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-5-3-4-9-6-7-12(2)11(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJJWHPXKCRESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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